molecular formula C12H16N2O2 B1366042 3-(4-Methylpiperazin-1-yl)benzoic acid CAS No. 215309-01-6

3-(4-Methylpiperazin-1-yl)benzoic acid

Katalognummer B1366042
CAS-Nummer: 215309-01-6
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: HALATUFUWLWCQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(4-Methylpiperazin-1-yl)benzoic acid” is an organic compound with the CAS number 215309-01-6 . It is used in laboratory chemicals . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of “3-(4-Methylpiperazin-1-yl)benzoic acid” involves the use of 1-Methylpiperazine and 4-Formylbenzoic acid . In the synthesis of imatinib, a drug used in the treatment of chronic myelogenous leukemia (CML), this compound is used as an intermediate .


Molecular Structure Analysis

The molecular formula of “3-(4-Methylpiperazin-1-yl)benzoic acid” is C12H16N2O2 . The molecular weight is 220.27 .


Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of imatinib, an anticancer drug . The synthesis involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.27 . It is a solid at room temperature . The density is 1.188g/cm³ . The melting point is 187-190 °C, and the boiling point is 400.2°C at 760 mmHg . The compound is soluble in organic solvents such as ethanol and dichloromethane, and slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Anticancer Drug Synthesis: Imatinib

3-(4-Methylpiperazin-1-yl)benzoic acid: is a key intermediate in the synthesis of Imatinib , a drug used for the treatment of chronic myelogenous leukemia (CML). Imatinib works by inhibiting the Bcr-Abl tyrosine kinase, an abnormal protein produced by the Philadelphia chromosome in CML patients . The improved synthesis of Imatinib involves coupling amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .

Tyrosine Kinase Inhibition

Apart from CML, Imatinib also exhibits inhibitory effects on other tyrosine kinases like c-Kit and platelet-derived growth factor receptor, which are implicated in gastrointestinal stromal tumors and idiopathic hypereosinophilic syndrome, respectively .

Pharmaceutical Ingredient Synthesis

The compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is involved in the preparation of drugs like ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone, which have diverse therapeutic applications ranging from antibiotic to psychotropic effects .

Antimicrobial Activity

Derivatives of 3-(4-Methylpiperazin-1-yl)benzoic acid have been studied for their antimicrobial properties. Molecular modeling and docking simulations suggest that these compounds can inhibit bacterial oxidoreductase enzymes, which are essential for bacterial survival .

Organic Synthesis

This compound is useful in organic synthesis, providing a versatile building block for constructing complex molecules. Its reactivity allows for the creation of a wide range of chemical entities with potential applications in various fields .

Apoptosis Induction

As a component of Imatinib, 3-(4-Methylpiperazin-1-yl)benzoic acid indirectly plays a role in inducing apoptosis in cancer cells. This process is crucial for the elimination of cancerous cells and is a key mechanism of action for many antineoplastic agents .

Bronsted Base Applications

In the context of chemical reactions, this compound can act as a Bronsted base, accepting protons from Bronsted acids. This property is significant in various chemical synthesis processes where proton transfer reactions are involved .

Research Tool in Medicinal Chemistry

Due to its role in the synthesis of Imatinib and other APIs, 3-(4-Methylpiperazin-1-yl)benzoic acid is an important research tool in medicinal chemistry. It allows for the exploration of novel drug candidates and the study of their mechanisms of action .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The compound is used as an intermediate in the synthesis of imatinib, a drug used in the treatment of chronic myelogenous leukemia (CML) . The synthesis method has been substantially improved and has good potential for industrial application due to its convergent nature, scalability, and low cost .

Eigenschaften

IUPAC Name

3-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALATUFUWLWCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406300
Record name 3-(4-Methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)benzoic acid

CAS RN

215309-01-6
Record name 3-(4-Methyl-1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215309-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Methylpiperazinyl)-benzoic acid tert-butyl ester (4.1 g, 14.9 mmol) was dissolved in TFA: CH2Cl2 (70 ml, 1:1) and the reaction was stirred for 2 h at RT. The reaction mixture was diluted with toluene (100 ml), then was concentrated in vacuo and was used in the next reaction without further purification: MS (ES+) 221.3 (M+H+).
Name
3-(4-Methylpiperazinyl)-benzoic acid tert-butyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylpiperazin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Methylpiperazin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Methylpiperazin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Methylpiperazin-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Methylpiperazin-1-yl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.